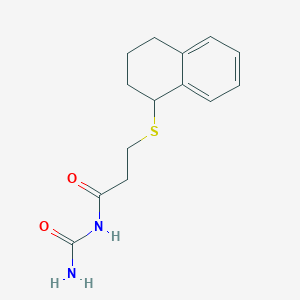![molecular formula C15H25N3O4S B7573681 1-[2-(2-Methoxyphenoxy)ethyl]-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7573681.png)
1-[2-(2-Methoxyphenoxy)ethyl]-3-[(sulfamoylamino)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Methoxyphenoxy)ethyl]-3-[(sulfamoylamino)methyl]piperidine is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound is commonly referred to as MRS2578 and is a selective antagonist of the P2Y6 receptor. In
Mecanismo De Acción
MRS2578 selectively antagonizes the P2Y6 receptor, which is a G protein-coupled receptor that is activated by uridine diphosphate (UDP). The P2Y6 receptor is expressed in various immune cells such as macrophages, monocytes, and dendritic cells. Activation of the P2Y6 receptor leads to the production of pro-inflammatory cytokines and chemokines. By blocking the P2Y6 receptor, MRS2578 inhibits the production of these pro-inflammatory mediators, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
MRS2578 has been shown to have various biochemical and physiological effects in preclinical studies. In a study conducted on mice with experimental autoimmune encephalomyelitis, MRS2578 was found to reduce the severity of the disease by suppressing the activation of immune cells and reducing inflammation in the central nervous system. In another study conducted on mice with colon cancer, MRS2578 was found to suppress tumor growth by inhibiting the production of pro-inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MRS2578 has several advantages for lab experiments, such as its selectivity for the P2Y6 receptor and its ability to cross the blood-brain barrier. However, there are also limitations to its use, such as its low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on MRS2578. One potential area of research is the development of MRS2578 analogs with improved pharmacokinetic properties and selectivity for the P2Y6 receptor. Another area of research is the investigation of the role of the P2Y6 receptor in other diseases such as cardiovascular disease and diabetes. Additionally, the potential therapeutic applications of MRS2578 in combination with other drugs should be explored further.
Conclusion:
In conclusion, MRS2578 is a chemical compound that has shown potential for therapeutic applications in various diseases. Its selective antagonism of the P2Y6 receptor has been shown to reduce inflammation and suppress tumor growth in preclinical studies. Future research should focus on the development of MRS2578 analogs with improved pharmacokinetic properties and the investigation of its potential therapeutic applications in combination with other drugs.
Métodos De Síntesis
The synthesis of MRS2578 involves several steps, starting with the reaction of 2-methoxyphenol with epichlorohydrin to form 2-(2-methoxyphenoxy)ethyl chloride. This intermediate is then reacted with piperidine and sodium hydride to form 1-[2-(2-methoxyphenoxy)ethyl]piperidine. The final step involves the reaction of this intermediate with sulfamoyl chloride to form 1-[2-(2-methoxyphenoxy)ethyl]-3-[(sulfamoylamino)methyl]piperidine. The purity of the compound is determined through various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
MRS2578 has been extensively studied for its potential therapeutic applications in various diseases such as autoimmune disorders, cancer, and neurological disorders. The P2Y6 receptor, which is selectively antagonized by MRS2578, is involved in various physiological processes such as inflammation, immune response, and cell proliferation. By blocking the P2Y6 receptor, MRS2578 has shown potential in reducing inflammation and suppressing tumor growth in preclinical studies.
Propiedades
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]-3-[(sulfamoylamino)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4S/c1-21-14-6-2-3-7-15(14)22-10-9-18-8-4-5-13(12-18)11-17-23(16,19)20/h2-3,6-7,13,17H,4-5,8-12H2,1H3,(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJWUTJIJJCLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2CCCC(C2)CNS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Methoxyphenoxy)ethyl]-3-[(sulfamoylamino)methyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethyl-4-(1,3-thiazolidin-3-yl)thieno[2,3-d]pyrimidine](/img/structure/B7573606.png)

![2-[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7573620.png)
![2-(5-chloro-3-methyl-1,2-oxazol-4-yl)-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B7573624.png)
![[1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1-oxopropan-2-yl]urea](/img/structure/B7573632.png)
![2,5,6-Trimethyl-4-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7573639.png)
![N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-3-phenyl-1,2-oxazole-5-carboxamide](/img/structure/B7573648.png)
![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7573655.png)
![2-[[3-(1,2,4-Triazol-1-ylmethyl)piperidin-1-yl]methyl]-1,3-benzoxazole](/img/structure/B7573663.png)
![5-(2-Chlorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B7573667.png)
![2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone](/img/structure/B7573668.png)
![1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea](/img/structure/B7573686.png)
![2-[(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-N-pyridin-3-ylacetamide](/img/structure/B7573688.png)
![(6-chloro-3,4-dihydro-2H-chromen-3-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7573696.png)